Scientific Field: Organic Chemistry
Summary of the Application: 2-Bromobenzenesulfonyl chloride is used in the synthesis of 2-bromobenzenesulfonic acid phenyl ester. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of a phenol on the sulfonyl chloride to form the ester.
Results or Outcomes: The product of this reaction would be 2-bromobenzenesulfonic acid phenyl ester.
Summary of the Application: 2-Bromobenzenesulfonyl chloride can be used for the sufonylation during the synthesis of 2-bromobenzenesulfonamide. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of an amine on the sulfonyl chloride to form the sulfonamide.
Results or Outcomes: The product of this reaction would be 2-bromobenzenesulfonamide.
Summary of the Application: 2-Bromobenzenesulfonyl chloride can be used in the synthesis of chiral 2-(p-toluenesulfinyl)benzenesulfonamide. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of a chiral amine on the sulfonyl chloride to form the sulfonamide.
Results or Outcomes: The product of this reaction would be chiral 2-(p-toluenesulfinyl)benzenesulfonamide.
Scientific Field: Biochemistry
Summary of the Application: 2-Bromo-4-chlorobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides. These compounds are important in the study of DNA and RNA.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of a nucleotide on the sulfonyl chloride to form the activated nucleotide.
Results or Outcomes: The product of this reaction would be activated oligodeoxyribo- and oligoribo- nucleotides.
Summary of the Application: 2-Bromo-4-chlorobenzenesulfonyl chloride is used in the synthesis of 4-(N -allylsulfamoyl)phenylboronic acid. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of an allylamine on the sulfonyl chloride to form the sulfonamide.
Results or Outcomes: The product of this reaction would be 4-(N -allylsulfamoyl)phenylboronic acid.
2-Bromo-4-chlorobenzenesulfonyl chloride is an aromatic compound characterized by the presence of a bromine atom, a chlorine atom, and a sulfonyl chloride group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 289.96 g/mol. The compound appears as white to pale cream crystals or powder and has a melting point ranging from 72.0 to 82.0 °C . It is classified as corrosive and irritant, with hazard statements indicating it is harmful if swallowed .
The synthesis of 2-bromo-4-chlorobenzenesulfonyl chloride can be achieved through several methods:
2-Bromo-4-chlorobenzenesulfonyl chloride has several applications in organic synthesis:
Several compounds share structural similarities with 2-bromo-4-chlorobenzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-chlorobenzenesulfonyl chloride | Similar halogenation pattern but differs in position | |
3-Bromo-5-chlorobenzenesulfonyl chloride | Different substitution pattern affecting reactivity | |
Benzenesulfonyl chloride | Lacks halogen substituents, less reactive |
The unique arrangement of bromine and chlorine atoms on the benzene ring distinguishes 2-bromo-4-chlorobenzenesulfonyl chloride from its analogs, influencing its reactivity and potential applications in organic synthesis.
Corrosive;Irritant